molecular formula C22H25FN2O4S B11081925 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11081925
M. Wt: 432.5 g/mol
InChI Key: OUMCKDZHTJKSCE-UHFFFAOYSA-N
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Description

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzoyl group, and a cyclohexylamino carbonyl group

Preparation Methods

The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorobenzoyl group: This step typically involves a nucleophilic substitution reaction where a fluorobenzoyl chloride reacts with an amine group on the thiophene ring.

    Addition of the cyclohexylamino carbonyl group: This step involves the reaction of cyclohexylamine with a carbonyl-containing intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. For example, nucleophilic substitution can introduce different functional groups into the molecule.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:

The uniqueness of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H25FN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-14-9-5-4-6-10-14)30-21(17)25-19(26)15-11-7-8-12-16(15)23/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

OUMCKDZHTJKSCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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